

# 2-(4-Methoxyphenyl)thiophene chemical and physical properties

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)thiophene

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An In-Depth Technical Guide to **2-(4-Methoxyphenyl)thiophene**: Properties, Synthesis, and Applications

## Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse applications in medicinal chemistry and materials science.<sup>[1]</sup> The thiophene ring, a five-membered heterocycle containing a sulfur atom, is considered a privileged scaffold due to its structural versatility and pharmacophoric properties.<sup>[1]</sup> The incorporation of heteroatoms like sulfur significantly alters a compound's physicochemical properties, including solubility, metabolism, and receptor binding interactions.<sup>[1][2]</sup> This makes thiophene-based compounds essential building blocks in the development of novel therapeutic agents and advanced organic materials.<sup>[1][2][3]</sup> This guide provides a comprehensive technical overview of **2-(4-Methoxyphenyl)thiophene**, a key intermediate and structural motif, focusing on its properties, synthesis, and potential applications for researchers in drug development.

## Core Physicochemical Profile

**2-(4-Methoxyphenyl)thiophene**, also known as 2-p-Anisylthiophene, is a solid, white to yellow powder at room temperature.<sup>[4][5]</sup> Its core structure consists of a thiophene ring substituted at the 2-position with a 4-methoxyphenyl (anisyl) group.

| Property                              | Value                              | Source(s) |
|---------------------------------------|------------------------------------|-----------|
| Molecular Formula                     | C <sub>11</sub> H <sub>10</sub> OS | [4][5][6] |
| Molecular Weight                      | 190.26 g/mol                       | [4][5][6] |
| CAS Number                            | 42545-43-7                         | [5][6][7] |
| Appearance                            | White to yellow solid/powder       | [4][5]    |
| Melting Point                         | 106 to 110 °C                      | [5]       |
| Boiling Point                         | 156 to 165 °C at 4 Torr            | [5]       |
| Topological Polar Surface Area (TPSA) | 9.23 Å <sup>2</sup>                | [6]       |
| LogP                                  | 3.4237                             | [6]       |

## Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of a synthesized compound. The following spectroscopic data are characteristic of **2-(4-Methoxyphenyl)thiophene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the molecular skeleton.
  - <sup>1</sup>H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings. Protons on the thiophene ring typically appear in the δ 7.0-7.5 ppm range. The protons on the methoxy-substituted phenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (δ 6.9-7.6 ppm), and a sharp singlet for the methoxy (-OCH<sub>3</sub>) group's protons will be observed around δ 3.8 ppm.[8]
  - <sup>13</sup>C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. Aromatic carbons typically resonate in the δ 114-160 ppm range, with the carbon attached to the methoxy group appearing downfield.[8] The methoxy carbon itself will have a characteristic signal around δ 55 ppm.[8][9]

- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for **2-(4-Methoxyphenyl)thiophene** include C-H stretching vibrations for the aromatic rings (around  $3100\text{ cm}^{-1}$ ), C=C stretching within the rings ( $1400\text{-}1600\text{ cm}^{-1}$ ), and C-S stretching from the thiophene ring ( $700\text{-}900\text{ cm}^{-1}$ ).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Mass Spectrometry (MS): This technique determines the molecular weight and can reveal structural information from fragmentation patterns. For **2-(4-Methoxyphenyl)thiophene**, the molecular ion peak ( $M^+$ ) would be observed at an  $m/z$  ratio corresponding to its molecular weight (190.26).[\[13\]](#)[\[14\]](#) High-resolution mass spectrometry (HRMS) can confirm the elemental formula,  $C_{11}H_{10}OS$ .[\[14\]](#)

## Synthesis Methodologies & Mechanistic Insight

The formation of the C-C bond between the thiophene and phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group tolerance, making them cornerstones of modern organic synthesis.[\[1\]](#)

### Preferred Synthetic Routes: Suzuki vs. Stille Coupling

Both the Suzuki-Miyaura and Stille cross-coupling reactions are highly effective for synthesizing **2-(4-Methoxyphenyl)thiophene**.[\[1\]](#)

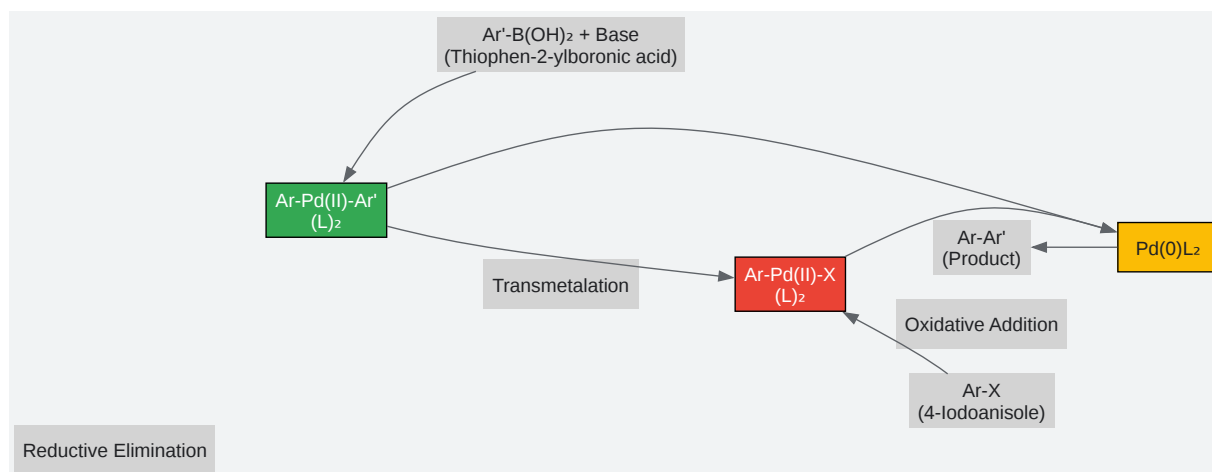
- Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., thiophen-2-ylboronic acid) with an aryl halide (e.g., 4-iodoanisole or 4-bromoanisole). It is often the preferred method due to the low toxicity and environmental stability of the boronic acid reagents.[\[15\]](#)[\[16\]](#)
- Stille Coupling: This method uses an organotin reagent (e.g., 2-(tributylstannyl)thiophene) to couple with an aryl halide. While often high-yielding, the primary drawback of the Stille reaction is the significant toxicity and difficulty in removing organotin byproducts, making it less favorable, especially in drug development workflows.[\[1\]](#)[\[17\]](#)[\[18\]](#)

Causality in Method Selection: For applications in pharmaceutical and materials science, the Suzuki-Miyaura coupling is the superior choice. The avoidance of highly toxic tin reagents

simplifies purification, reduces environmental impact, and aligns with the principles of green chemistry, a growing consideration in industrial synthesis.

## Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through a catalytic cycle involving a palladium(0) species. The choice of ligand, base, and solvent is crucial for an efficient reaction. The base activates the boronic acid, facilitating the key transmetalation step.<sup>[16][19]</sup>



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Exemplary Protocol: Suzuki-Miyaura Synthesis

This protocol describes a representative synthesis of **2-(4-Methoxyphenyl)thiophene**.

- **Reagent Preparation:** To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add thiophen-2-ylboronic acid (1.0 eq), 4-iodoanisole (1.1 eq), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (2-5 mol%).
- **Solvent and Base Addition:** Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Add a base, such as sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2-3 eq), dissolved in water.
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- **Work-up and Extraction:** After cooling to room temperature, add water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
- **Validation:** Confirm the structure and purity of the isolated white/yellow solid using NMR, IR, and MS, comparing the data to established literature values.

## Applications in Drug Discovery and Materials Science

The **2-(4-methoxyphenyl)thiophene** motif is of significant interest in several research areas.

- **Medicinal Chemistry:** Thiophene derivatives are prevalent in numerous marketed drugs, acting as antipsychotics, anti-inflammatory agents, and antimicrobials.<sup>[2][3]</sup> The specific structural arrangement of **2-(4-Methoxyphenyl)thiophene** makes it a valuable scaffold for designing targeted therapeutic agents, such as enzyme inhibitors or receptor modulators.<sup>[1]</sup> However, researchers must consider the potential for metabolic bioactivation of the thiophene ring by cytochrome P450 enzymes, which can in some cases lead to toxicity.<sup>[20]</sup><sup>[21]</sup>

- Materials Science: The conjugated  $\pi$ -system of this molecule gives it unique electronic and photophysical properties. This makes it and related derivatives candidates for developing advanced organic electronic materials used in organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors.[1]

## Safety and Handling

As a laboratory chemical, **2-(4-Methoxyphenyl)thiophene** requires careful handling.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
  - Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]
  - In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[4]
  - The toxicological properties have not been fully investigated, and the compound should be handled with the assumption of unknown hazards.[4][5]

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